molecular formula C15H21NO3S B2834821 2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide CAS No. 1797059-22-3

2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide

Cat. No.: B2834821
CAS No.: 1797059-22-3
M. Wt: 295.4
InChI Key: MHAUYOTXDXUUEH-UHFFFAOYSA-N
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Description

2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide is a complex organic compound that features a tetrahydropyran ring, a phenylthio group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting with the formation of the tetrahydropyran ring. One common method is the hydrogenation of dihydropyran using Raney nickel as a catalyst . The phenylthio group can be introduced through a nucleophilic substitution reaction involving a suitable phenylthiol reagent. The final step involves the formation of the acetamide group through an amidation reaction with methoxyacetyl chloride .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetamide moiety may interact with various receptors or enzymes, modulating their function . The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the tetrahydropyran ring, phenylthio group, and acetamide moiety allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

2-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-18-11-14(17)16-12-15(7-9-19-10-8-15)20-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAUYOTXDXUUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1(CCOCC1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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